Ethyl 5-methylhex-4-EN-2-ynoate
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Overview
Description
Ethyl 5-methylhex-4-en-2-ynoate is an organic compound with the molecular formula C9H12O2. It is an ester, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl group. This compound is known for its unique structure, which includes both a double bond and a triple bond, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-methylhex-4-en-2-ynoate can be synthesized through various methods. One common approach involves the esterification of 5-methylhex-4-en-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methylhex-4-en-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, yielding different products.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Different esters or amides.
Scientific Research Applications
Ethyl 5-methylhex-4-en-2-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-methylhex-4-en-2-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The presence of the double and triple bonds allows the compound to engage in addition reactions, forming new products that can interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methylhex-4-ynoate
- Ethyl 4-methylhex-5-en-2-ynoate
- Ethyl 5-methyl-5-hexen-2-ynoate
Uniqueness
Ethyl 5-methylhex-4-en-2-ynoate is unique due to its specific arrangement of double and triple bonds, which provides distinct reactivity compared to other similar esters. This unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
921882-58-8 |
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Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
ethyl 5-methylhex-4-en-2-ynoate |
InChI |
InChI=1S/C9H12O2/c1-4-11-9(10)7-5-6-8(2)3/h6H,4H2,1-3H3 |
InChI Key |
UOFXQKRNMBLQTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC=C(C)C |
Origin of Product |
United States |
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